![molecular formula C11H14N2OS B11471083 N-(prop-2-en-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11471083.png)
N-(prop-2-en-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of a thienopyridine derivative with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Compounds with similar thienopyridine cores but different substituents.
Pyridine carboxamides: Compounds with a pyridine ring and carboxamide group but different side chains.
Uniqueness
N-(PROP-2-EN-1-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-prop-2-enyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-4-13-11(14)9-7-15-10-6-12-5-3-8(9)10/h2,7,12H,1,3-6H2,(H,13,14) |
InChI Key |
VWOGSNIGAOXZFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CSC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.